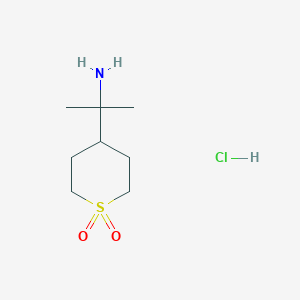
1,3-Bis(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione (BCTDT) is a heterocyclic compound that has shown potential in various scientific research applications. BCTDT is a type of diazinane, which is a cyclic compound made up of a ring of nitrogen atoms and carbon atoms. BCTDT has been studied for its ability to act as a catalyst, as well as its potential to be used as a drug.
Aplicaciones Científicas De Investigación
Synthetic Methods and Ligand Preparation
Research on phenol-based ligands and their synthetic pathways highlights the utility of structurally complex compounds in creating multifunctional ligands with potential applications in catalysis and materials science. For instance, Ghaffarinia and Golchoubian (2005) described the preparation of phenol-based ligands with double sets of coordination sites, indicating the significance of such compounds in complex synthesis and potential catalytic activities Ghaffarinia & Golchoubian, 2005.
Conducting Polymers and Organic Electronics
The synthesis and characterization of π-conjugated systems, including bis- and tris-1,3,2-benzodiazaboroles and related compounds, have been studied for their photophysical properties and potential applications in organic electronics. Weber et al. (2009) reported on compounds exhibiting intense blue/violet luminescence, which are pertinent for optoelectronic devices Weber et al., 2009.
Organic Field-Effect Transistors (OFETs) and Memory Elements
Research by Mushrush et al. (2003) on phenylene-thiophene-based oligomers demonstrates the application of these materials in organic field-effect transistors (OFETs) and nonvolatile transistor memory elements, showcasing the significant role of thiophene derivatives in advanced electronic devices Mushrush et al., 2003.
Photovoltaic Applications
Kim et al. (2014) synthesized an alkylselenophene-substituted benzodithiophene small molecule for use in solution-processed organic solar cells, emphasizing the potential of thiophene derivatives in renewable energy technologies Kim et al., 2014.
Propiedades
IUPAC Name |
1,3-bis(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O3S/c22-13-4-1-6-15(10-13)24-19(26)18(12-17-8-3-9-29-17)20(27)25(21(24)28)16-7-2-5-14(23)11-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWGDHWLOBTZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)

methanone](/img/structure/B2534802.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534804.png)
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)





![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2534817.png)
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2534819.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)